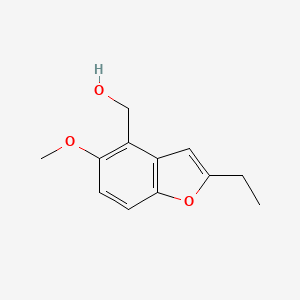
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is a fluorinated organic compound with the molecular formula C10H2F19NaO3 and a molar mass of 554.08 g/mol . This compound is known for its unique chemical properties, particularly its high thermal and chemical stability, which makes it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate typically involves the reaction of perfluoroheptyl alcohol with tetrafluoropropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C7F15OH+CF3CF2COOH+NaOH→C10H2F19NaO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and coatings, providing resistance to heat and chemicals.
Wirkmechanismus
The mechanism of action of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the stability and permeability of cell membranes, making it useful in biological studies. The compound’s high electronegativity and hydrophobicity allow it to form stable complexes with various molecules, influencing their behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium perfluorooctanoate (PFOA): Similar in structure but with a different perfluorinated chain length.
Sodium perfluorononanoate (PFNA): Another perfluorinated compound with a different chain length.
Sodium perfluorodecanoate (PFDA): Similar properties but with a longer perfluorinated chain.
Uniqueness
Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is unique due to its specific chain length and the presence of the tetrafluoropropionate group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high thermal and chemical stability.
Eigenschaften
Molekularformel |
C10F19NaO3 |
|---|---|
Molekulargewicht |
552.06 g/mol |
IUPAC-Name |
sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)propanoate |
InChI |
InChI=1S/C10HF19O3.Na/c11-2(1(30)31,8(22,23)24)32-10(28,29)7(20,21)5(16,17)3(12,13)4(14,15)6(18,19)9(25,26)27;/h(H,30,31);/q;+1/p-1 |
InChI-Schlüssel |
IYOHRMYUBIPMGU-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


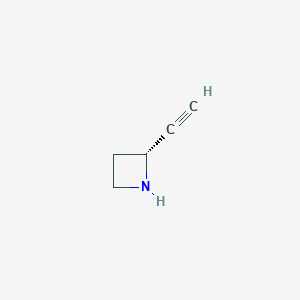
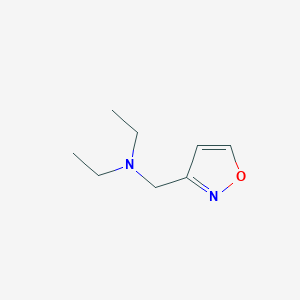
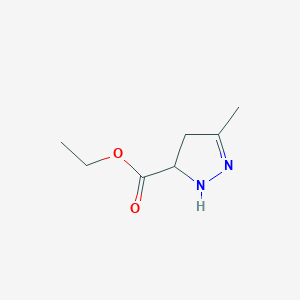


![Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B15204385.png)

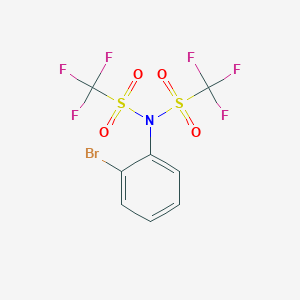
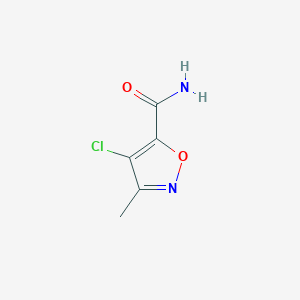
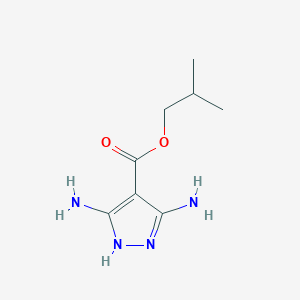
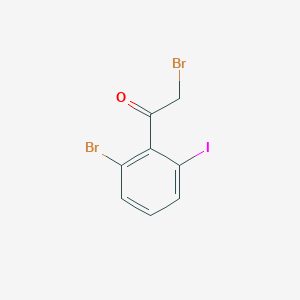
![tert-Butyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15204410.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
